molecular formula C10H18BrNO3 B14535729 3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide CAS No. 62620-28-4

3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide

Cat. No.: B14535729
CAS No.: 62620-28-4
M. Wt: 280.16 g/mol
InChI Key: BPUJGORLNOFWSX-UHFFFAOYSA-N
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Description

3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide is a chemical compound with a unique structure that includes a morpholine ring substituted with carboxymethylidene and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide typically involves the reaction of morpholine derivatives with appropriate carboxylating agents. One common method is the carboxylation of a morpholine derivative using carbon dioxide in the presence of a base. The reaction conditions often include elevated temperatures and pressures to facilitate the carboxylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale carboxylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide involves its interaction with specific molecular targets. The carboxymethylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The diethyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carboxymethylidene)-4,4-dimethylmorpholin-4-ium bromide
  • 3-(Carboxymethylidene)-4,4-diethylpiperidin-4-ium bromide
  • 3-(Carboxymethylidene)-4,4-diethylthiazolidin-4-ium bromide

Uniqueness

3-(Carboxymethylidene)-4,4-diethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

62620-28-4

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

2-(4,4-diethylmorpholin-4-ium-3-ylidene)acetic acid;bromide

InChI

InChI=1S/C10H17NO3.BrH/c1-3-11(4-2)5-6-14-8-9(11)7-10(12)13;/h7H,3-6,8H2,1-2H3;1H

InChI Key

BPUJGORLNOFWSX-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1(CCOCC1=CC(=O)O)CC.[Br-]

Origin of Product

United States

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